molecular formula C14H21NO2 B13328321 tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate

tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate

Cat. No.: B13328321
M. Wt: 235.32 g/mol
InChI Key: QIPCJFDCVQXBPR-UHFFFAOYSA-N
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Description

tert-Butyl (6-ethynylspiro[33]heptan-2-yl)carbamate is a synthetic organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the ethynyl group. Common reagents used in these reactions include alkyl halides, bases, and protecting groups such as tert-butyl carbamate. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The spirocyclic core can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the spirocyclic core can produce various spirocyclic alcohols or amines.

Scientific Research Applications

tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate exerts its effects is primarily through its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity and selectivity for its targets. Pathways involved in these interactions include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
  • tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
  • tert-Butyl (2-azaspiro[3.3]heptan-6-yl)carbamate

Uniqueness

tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for covalent bonding with molecular targets. This differentiates it from similar compounds that may lack this functional group and, consequently, have different reactivity and applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl N-(6-ethynylspiro[3.3]heptan-2-yl)carbamate

InChI

InChI=1S/C14H21NO2/c1-5-10-6-14(7-10)8-11(9-14)15-12(16)17-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,15,16)

InChI Key

QIPCJFDCVQXBPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)C#C

Origin of Product

United States

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